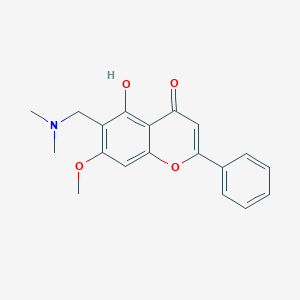![molecular formula C11H12N2O2 B2524007 4-(furo[3,2-c]pyridin-4-yl)morpholine CAS No. 46387-21-7](/img/structure/B2524007.png)
4-(furo[3,2-c]pyridin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{furo[3,2-c]pyridin-4-yl}morpholine is a heterocyclic compound that features a morpholine ring fused to a furo[3,2-c]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Applications De Recherche Scientifique
4-{furo[3,2-c]pyridin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activity against multiple tumor cell lines .
Analyse Biochimique
Biochemical Properties
Compounds bearing the furopyridine scaffold have been reported to exhibit kinase inhibitor properties . This suggests that 4-{furo[3,2-c]pyridin-4-yl}morpholine may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that related compounds can bind with high affinity to multiple receptors , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have shown significant activity in various assays , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may have similar temporal effects, including stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Related compounds have been found to stimulate glucose uptake into muscle and fat cells , suggesting that 4-{furo[3,2-c]pyridin-4-yl}morpholine may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{furo[3,2-c]pyridin-4-yl}morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the desired compound . The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-{furo[3,2-c]pyridin-4-yl}morpholine may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-{furo[3,2-c]pyridin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine oxides, while reduction can produce different morpholine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furo[3,2-c]pyridine derivatives and morpholine-containing heterocycles .
Uniqueness
What sets 4-{furo[3,2-c]pyridin-4-yl}morpholine apart is its unique combination of the furo[3,2-c]pyridine and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-morpholin-4-ylfuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-11(9-2-6-15-10(1)9)13-4-7-14-8-5-13/h1-3,6H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRSZNJVVCVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
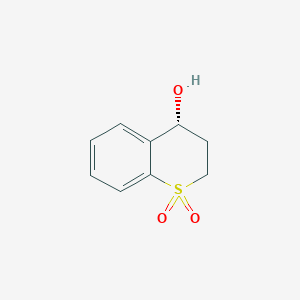
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)
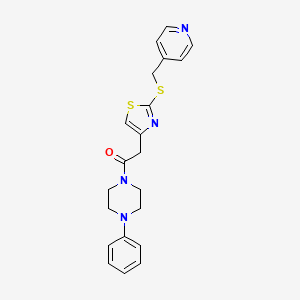
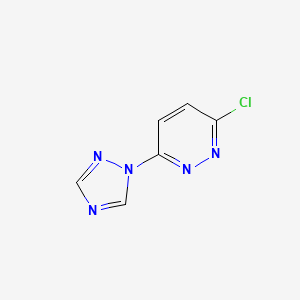
![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2523943.png)
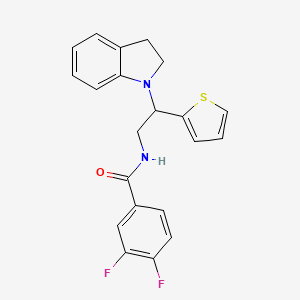
![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2523931.png)
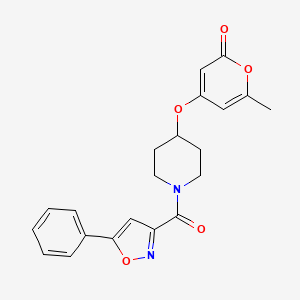

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2523938.png)
